molecular formula C5H8F3NO B1487665 3-(Trifluoromethyl)oxolan-3-amine CAS No. 1269152-31-9

3-(Trifluoromethyl)oxolan-3-amine

Cat. No. B1487665
M. Wt: 155.12 g/mol
InChI Key: GCSHUWRZDOUZNN-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)oxolan-3-amine is a chemical compound with the Inchi Code 1S/C4H6F3NO.ClH/c5-4(6,7)3(8)1-9-2-3;/h1-2,8H2;1H . It is used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of trifluoromethylated amines has been developed using a CF3SO2Na-based trifluoromethylation of secondary amines . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na, complementing the established synthesis strategy of trifluoromethyl amines .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)oxolan-3-amine is represented by the Inchi Code 1S/C4H6F3NO.ClH/c5-4(6,7)3(8)1-9-2-3;/h1-2,8H2;1H . The molecular weight of this compound is 191.58 .


Chemical Reactions Analysis

The trifluoromethyl group widely prevails in pharmaceutical and agrochemical compounds, and the development of new methodologies for trifluoromethylation has been a focus of research . The radical trifluoromethylation by photoredox catalysis has emerged as a significant method .


Physical And Chemical Properties Analysis

The physical form of 3-(Trifluoromethyl)oxolan-3-amine is a powder . It is stored at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Catalyst in Pharmaceutical and Agrochemical Synthesis

3-(Trifluoromethyl)oxolan-3-amine, through its trifluoromethyl group, plays a significant role in pharmaceutical and agrochemical compound design. The trifluoromethyl group attracts electron density within a molecular framework, enhancing the electron-withdrawing character, chemical and metabolic stability, and lipophilicity of the compounds. A palladium-catalyzed method for appending trifluoromethyl groups to a broad range of aryl substrates, including heterocycles, has been developed. This process is tolerant of functional groups like esters, amides, and ethers, making it suitable for late-stage modifications of advanced intermediates in pharmaceutical and agrochemical synthesis (Cho et al., 2010).

Intermediate in Synthesis of Sulfur-Nitrogen Compounds

3-(Trifluoromethyl)oxolan-3-amine can serve as an intermediate in the synthesis of acyclic sulfur-nitrogen compounds. The study of bis((trifluoromethyl)sulfonyl)amine and related compounds revealed interesting properties like high gas-phase acidity and extensive electron delocalization, which are vital for understanding the chemical behavior of these compounds and their potential applications (Haas et al., 1996).

Use in Direct Amidation Reactions

B(OCH2CF3)3, derived from 3-(Trifluoromethyl)oxolan-3-amine, is used as an effective reagent for the direct amidation of a variety of carboxylic acids with a broad range of amines. This reaction is crucial for synthesizing amides, a fundamental structural unit in many biologically active compounds. The process is known for its low levels of racemization and the ability to be purified by simple filtration, making it an efficient and convenient method for amide synthesis (Lanigan et al., 2013).

Role in Oxidative Trifluoromethylation Reactions

The compound is also involved in oxidative trifluoromethylation reactions, playing a pivotal role in introducing the CF3 group into various organic molecules. These reactions are crucial for producing CF3- and CF3S-containing compounds with high efficiency and have significant potential applications in the life sciences, including pharmaceuticals and agrochemicals (Chu & Qing, 2014).

properties

IUPAC Name

3-(trifluoromethyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4(9)1-2-10-3-4/h1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSHUWRZDOUZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401260308
Record name Tetrahydro-3-(trifluoromethyl)-3-furanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)oxolan-3-amine

CAS RN

1269152-31-9
Record name Tetrahydro-3-(trifluoromethyl)-3-furanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-3-(trifluoromethyl)-3-furanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)oxolan-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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